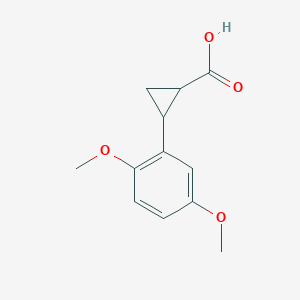2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid
CAS No.: 1157138-78-7
Cat. No.: VC8209917
Molecular Formula: C12H14O4
Molecular Weight: 222.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1157138-78-7 |
|---|---|
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 |
| IUPAC Name | 2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H14O4/c1-15-7-3-4-11(16-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14) |
| Standard InChI Key | GACWXAABXADULL-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)C2CC2C(=O)O |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2CC2C(=O)O |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound consists of a cyclopropane ring directly bonded to a carboxylic acid group (-COOH) at position 1 and a 2,5-dimethoxyphenyl group at position 2. The cyclopropane ring’s inherent angle strain (60° bond angles) induces significant ring tension, which influences both its stability and reactivity. The 2,5-dimethoxy substitution on the phenyl ring introduces electronic asymmetry, with methoxy groups acting as electron-donating substituents via resonance effects. This asymmetry may polarize the aromatic system, affecting intermolecular interactions such as hydrogen bonding and π-stacking .
Synthetic Methodologies
Cyclopropanation Strategies
The synthesis of 2-arylcyclopropane-1-carboxylic acids typically involves two approaches:
-
Decarboxylative Carbagermatranation: As demonstrated by Yang et al., α-arylcyclopropane carboxylic acid N-hydroxypthalimide (NHP) esters undergo Zn-mediated decarboxylative coupling with germanium precursors to form cyclopropylgermatranes. For 2-(2,5-dimethoxyphenyl) derivatives, the corresponding NHP ester would react under similar conditions (0.2 M solvent, 60–80°C, 12–24 h) to yield the target compound after acidic workup .
-
Diazoacetate Cycloaddition: Hashimoto et al. reported the acid-catalyzed reaction of aryldiazoacetates with α-substituted acroleins to access stereodefined cyclopropanes. Adapting this method, tert-butyl 2-diazo-2-(2,5-dimethoxyphenyl)acetate could react with acrolein derivatives to form the cyclopropane core, followed by ester hydrolysis to the carboxylic acid .
Stepwise Synthesis (Hypothetical Pathway)
-
Preparation of α-(2,5-Dimethoxyphenyl)cyclopropane Carboxylic Acid:
-
Starting Material: 2,5-Dimethoxybenzaldehyde undergoes condensation with malonic acid via a Knoevenagel reaction to form α,β-unsaturated carboxylic acid.
-
Cyclopropanation: The unsaturated acid reacts with diazomethane or a Simmons-Smith reagent to form the cyclopropane ring.
-
Ester Activation: The carboxylic acid is converted to an NHP ester using N-hydroxyphthalimide, DCC, and DMAP in dichloromethane .
-
-
Decarboxylative Functionalization:
Physicochemical and Reactivity Profiles
Stability and Degradation
Cyclopropane derivatives are thermally sensitive due to ring strain. Accelerated stability studies on analogs suggest decomposition above 150°C, with degradation products including open-chain alkenes and CO₂. The 2,5-dimethoxy groups may enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduce stability in acidic conditions due to potential demethylation .
Acid-Base Behavior
The carboxylic acid group confers a pKa of approximately 4.2–4.8 (estimated via Hammett correlations), making the compound predominantly deprotonated at physiological pH. This property is critical for biological activity and salt formation during crystallization .
Challenges and Future Directions
-
Stereoselective Synthesis: Current methods yield racemic mixtures. Asymmetric catalysis using chiral auxiliaries or organocatalysts is needed to access enantiopure forms.
-
Biological Profiling: In vitro toxicity and pharmacokinetic studies are required to evaluate therapeutic potential.
-
Scalability: Optimizing reaction conditions (e.g., solvent-free systems, continuous flow reactors) could improve yields for industrial-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume